molecular formula C14H17N3O2 B11553604 (3E)-3-[2-(phenylcarbonyl)hydrazinylidene]-N-(prop-2-en-1-yl)butanamide

(3E)-3-[2-(phenylcarbonyl)hydrazinylidene]-N-(prop-2-en-1-yl)butanamide

Cat. No.: B11553604
M. Wt: 259.30 g/mol
InChI Key: ZGCFFSDBEWIHIT-LFIBNONCSA-N
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Description

(3E)-3-[(PHENYLFORMAMIDO)IMINO]-N-(PROP-2-EN-1-YL)BUTANAMIDE is an organic compound with a complex structure that includes a phenylformamido group, an imino group, and a prop-2-en-1-yl group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[(PHENYLFORMAMIDO)IMINO]-N-(PROP-2-EN-1-YL)BUTANAMIDE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the phenylformamido intermediate, which is then reacted with an appropriate imino compound under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the reaction.

Industrial Production Methods

For industrial-scale production, the synthesis of (3E)-3-[(PHENYLFORMAMIDO)IMINO]-N-(PROP-2-EN-1-YL)BUTANAMIDE may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-[(PHENYLFORMAMIDO)IMINO]-N-(PROP-2-EN-1-YL)BUTANAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like hydroxide or amine groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as hydroxide ions in aqueous solution or amines in an organic solvent.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted amides and other derivatives.

Scientific Research Applications

(3E)-3-[(PHENYLFORMAMIDO)IMINO]-N-(PROP-2-EN-1-YL)BUTANAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3E)-3-[(PHENYLFORMAMIDO)IMINO]-N-(PROP-2-EN-1-YL)BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways that are crucial for cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (3E)-3-[(PHENYLFORMAMIDO)IMINO]-N-(PROP-2-EN-1-YL)BUTANAMIDE: shares structural similarities with other phenylformamido and imino compounds, such as:

Uniqueness

The uniqueness of (3E)-3-[(PHENYLFORMAMIDO)IMINO]-N-(PROP-2-EN-1-YL)BUTANAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

N-[(E)-[4-oxo-4-(prop-2-enylamino)butan-2-ylidene]amino]benzamide

InChI

InChI=1S/C14H17N3O2/c1-3-9-15-13(18)10-11(2)16-17-14(19)12-7-5-4-6-8-12/h3-8H,1,9-10H2,2H3,(H,15,18)(H,17,19)/b16-11+

InChI Key

ZGCFFSDBEWIHIT-LFIBNONCSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CC=C1)/CC(=O)NCC=C

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=C1)CC(=O)NCC=C

Origin of Product

United States

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